Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate
CAS No.: 121582-47-6
Cat. No.: VC3034216
Molecular Formula: C14H13F3N2O5
Molecular Weight: 346.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121582-47-6 |
|---|---|
| Molecular Formula | C14H13F3N2O5 |
| Molecular Weight | 346.26 g/mol |
| IUPAC Name | dimethyl 3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
| Standard InChI | InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3 |
| Standard InChI Key | YAVWDXKVSOTKKR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
| Canonical SMILES | COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Basic Properties and Identification
Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate belongs to the class of hydrazones, which are derivatives of hydrazine known for their diverse biological activities. The compound's formal IUPAC name is dimethyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate . With a molecular weight of 346.26 g/mol, this compound features a distinctive combination of functional groups that contribute to its chemical properties and potential applications.
The compound's structure is characterized by a hydrazone functional group (-C=N-NH-) that links a substituted phenyl ring with a complex diester moiety. The trifluoromethyl substituent at the 3-position of the phenyl ring is a key structural feature that significantly influences the compound's physical and chemical behavior. This substituent increases the compound's lipophilicity and electronegativity, properties that are particularly valuable in medicinal chemistry applications.
Table 1: Basic Identification Parameters of Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate
| Parameter | Value |
|---|---|
| CAS Number | 121582-47-6 |
| Molecular Formula | C14H13F3N2O5 |
| Molecular Weight | 346.26 g/mol |
| IUPAC Name | dimethyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
| InChI | InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? |
Structural Features and Chemical Properties
The chemical behavior of Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate is largely determined by its functional groups and their spatial arrangement. The compound exists in a Z-configuration around the C=N bond, which affects its stereochemical properties and potential interactions with biological targets . The presence of two methyl ester groups provides sites for further derivatization, expanding the compound's synthetic utility.
The physicochemical properties of this compound have been computationally predicted and experimentally determined. According to data from PubChem, the compound has moderate lipophilicity (XLogP3-AA value of 3.2) and a significant topological polar surface area of 97.6 Ų . These properties are important determinants of the compound's potential pharmacokinetic behavior, including membrane permeability and bioavailability.
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 97.6 Ų |
| Complexity | 531 |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate typically involves a multistep process centered around the formation of the hydrazone linkage. The primary synthetic route involves the reaction of appropriate hydrazine derivatives with diketones under specific conditions. This approach allows for the controlled formation of the hydrazone bond while maintaining the integrity of the other functional groups present in the molecule.
The reaction conditions for the synthesis of this compound must be carefully controlled to ensure high yields and purity. Common reagents include 3-(trifluoromethyl)phenylhydrazine and dimethyl acetylenedicarboxylate or similar precursors. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, with the hydrazine nitrogen attacking the carbonyl carbon of the diketone, followed by elimination of water to form the hydrazone bond.
Characterization and Purification Techniques
After synthesis, Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate must be purified and characterized to confirm its identity and assess its purity. Common purification techniques include column chromatography and recrystallization, while characterization typically involves a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure of the compound, as it provides detailed information about the carbon and hydrogen atoms present. Mass Spectrometry (MS) allows for confirmation of the molecular weight and fragmentation pattern, while Infrared Spectroscopy (IR) provides information about the functional groups present. X-ray crystallography may also be used to definitively establish the three-dimensional structure of the compound, including the configuration around the C=N bond .
Comparative Analysis with Related Compounds
Structural Analogues and Isomers
Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate is part of a family of related compounds that differ in the position of the trifluoromethyl substituent on the phenyl ring or in other structural aspects. One of the most closely related compounds is Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate (CAS: 121582-46-5), which has the trifluoromethyl group at the 2-position of the phenyl ring rather than the 3-position .
Table 3: Comparison of Trifluoromethyl Positional Isomers
| Compound | CAS Number | Key Structural Feature | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Dimethyl 3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate | 121582-47-6 | CF3 at 3-position | C14H13F3N2O5 | 346.26 g/mol |
| Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate | 121582-46-5 | CF3 at 2-position | C14H13F3N2O5 | 346.26 g/mol |
Structure-Activity Relationships
The position of substituents on the phenyl ring in hydrazone compounds can significantly affect their biological activity and chemical reactivity. In the case of the trifluoromethyl group, its position influences the electronic and steric properties of the molecule, potentially altering its interactions with biological targets .
For example, a trifluoromethyl group at the 2-position (ortho position) may create more steric hindrance around the hydrazone linkage compared to a 3-position (meta position) substituent. This difference could affect the compound's ability to adopt certain conformations or interact with specific binding sites. Similarly, the electronic effects of the trifluoromethyl group may be transmitted differently through the molecule depending on its position, potentially altering the reactivity of other functional groups.
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